- Biphasic hydrogenation and hydroformylation of natural olefins with a binuclear rhodium complex in ionic liquid/toluene, Journal of Chemistry and Chemical Engineering, 2013, 7(4), 299-305
Cas no 13877-91-3 (b-Ocimene (>90%))
b-Ocimene (>90%) Chemical and Physical Properties
Names and Identifiers
-
- 1,3,6-Octatriene,3,7-dimethyl-
- OCIMENE
- β-Ocimene
- (E)-beta-ocimene
- 3,6-Octatriene,3,7-dimethyl-1
- 3,7-Dimethyl-1,3,6-octatrien
- 3,7-Dimethyl-1,3,6-octatrien,3,7-Dimethyl-1,3,6-octatriene
- 3,7-DIMETHYL-1,3,6-OCTATRIENE
- 3,7-dimethyl-1,3,6-octetriene
- 3,7-dimethylocta-1,3,6-triene
- 6-octatriene,3,7-dimethyl-3
- FEMA 3539
- ocimene,mixtureofisomers
- p-Ocimene
- beta-Ocimene
- C09873
- b-OciMene
- (Z)-β-ocimene
- E-beta-Ocimene
- J-007176
- 1,3,6-Octatriene, 3,7-dimethyl-, (E)-
- DTXSID8040567
- (E)-beta -Ocimene
- Ocimene, trans
- (E)-Ocimene
- .beta.-Ocimene, (E)-
- 3,7-Dimethyl-(E)-1,3,6-Octatriene
- trans-beta -Ocimene
- 3,7-Dimethyl-1,3,6-octatriene (natural)
- .beta.-trans-Ocimene
- (E)- .beta.-Ocimene
- beta-Ocimene 100 microg/mL in Methanol
- (E)-3,7-Dimethyloctatriene
- Ocimene, trans-.beta.-
- Ocimene, trans-beta-
- beta -trans-Ocimene
- ocimene (e-beta-)
- 3779-61-1
- E-3,7-Dimethyl-1,3,6-octatriene
- (3E)-3,7-dimethyl-octa-1,3,6-triene
- (E)-3,7-Dimethylocta-1,3,6-triene
- OCIMENE TRANS-.BETA.-FORM [MI]
- Q26777012
- 3,7-DIMETHYLOCTA-1,3,6-TRIENE, (E)-
- IHPKGUQCSIINRJ-UHFFFAOYSA-N
- EINECS 223-241-5
- CHEBI:64280
- FEMA No. 3539
- Ocimene(mixture of isomers)
- trans-.beta.-Ocimene
- EINECS 237-641-2
- 27400-72-2
- .beta.-Ocimene
- UNII-V96I2PX4L5
- CS-0064406
- A-Ocimene
- Octatriene, 3,7-dimethyl-, (E)-
- AKOS015903787
- (e)-3,7-dimethyl-1,3,6-octatriene
- .beta.-(E)-Ocimene
- 3,7-Dimethyl-(E)-Octatriene
- LMPR0102010021
- (3E)-beta-ocimene
- AS-80273
- 3,7-dimethyl-1,3E,6-octatriene
- 13877-91-3
- V96I2PX4L5
- beta-OCIMENE, (3E)-
- trans-3,7-dimethylocta-1,3,6-triene
- .BETA.-OCIMENE, (3E)-
- t-.beta.-Ocimene
- beta -(E)-Ocimene
- 3,7-DIMETHYLOCTA-1,3,6-TRIENE, (3E)-
- bmse000964
- 38BQ4UYY06
- Ocimene, beta-
- beta-trans-Ocimene
- HY-117215
- trans-3,7-Dimethyl-1,3,6-Octatriene
- UNII-38BQ4UYY06
- DIMETHYL-1,3,6-OCTATRIENE [FHFI]
- Ocimene (E)
- NS00013049
- trans-beta-Ocimene
- OCIMENE TRANS-.BETA.-FORM
- (3E)-3,7-dimethylocta-1,3,6-triene
- Ocimene trans-beta-form
- 1,3,6-Octatriene, 3,7-dimethyl-
- CHEMBL2228374
- 1,3,6-Octatriene, 3,7-dimethyl-, (3E)-
- trans-Ocimene
- (3E)-3,7-Dimethyl-1,3,6-octatriene
- trans-
- CS-0143761
- trans-?-Ocimene
- HY-117215A
- b-Ocimene (>90%)
-
- MDL: MFCD00026437
- Inchi: 1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
- InChI Key: IHPKGUQCSIINRJ-CSKARUKUSA-N
- SMILES: C(/C=C(/C=C)\C)/C=C(\C)/C
Computed Properties
- Exact Mass: 136.12500
- Monoisotopic Mass: 136.125
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.3
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: No data available
- Density: 0.818 g/mL at 20 °C(lit.)
- Melting Point: -27.17°C (estimate)
- Boiling Point: 65-66 °C/13 mmHg
- Flash Point: Fahrenheit: 100.4 ° f
Celsius: 38 ° c - Refractive Index: n20/D 1.485
- Solubility: Insuluble (2.7E-3 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 3.47500
- FEMA: 3539 | 3,7-DIMETHYL-1,3,6-OCTATRIENE
- Color/Form: 2000 μg/mL in methanol
b-Ocimene (>90%) Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN2319 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S16
- Risk Phrases:R10
- Storage Condition:2-8°C
b-Ocimene (>90%) Customs Data
- HS CODE:2901299090
- Customs Data:
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
b-Ocimene (>90%) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-YD827-25ml |
b-Ocimene (>90%) |
13877-91-3 | ≥90%,stabilized with TBC | 25ml |
¥258.0 | 2022-07-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094122-5ml |
b-Ocimene (>90%) |
13877-91-3 | 98% | 5ml |
¥60 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094122-25ml |
b-Ocimene (>90%) |
13877-91-3 | 98% | 25ml |
¥227 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094122-100ml |
b-Ocimene (>90%) |
13877-91-3 | 98% | 100ml |
¥660 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R094122-500ml |
b-Ocimene (>90%) |
13877-91-3 | 98% | 500ml |
¥2707 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002045-100ml |
b-Ocimene (>90%) |
13877-91-3 | 90% | 100ml |
¥466 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002045-25ml |
b-Ocimene (>90%) |
13877-91-3 | 90% | 25ml |
¥179 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002045-500ml |
b-Ocimene (>90%) |
13877-91-3 | 90% | 500ml |
¥1622 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002045-5ml |
b-Ocimene (>90%) |
13877-91-3 | 90% | 5ml |
¥52 | 2024-05-25 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O73800-100ml |
(E)-β-ocimene |
13877-91-3 | 100ml |
¥539.0 | 2021-09-08 |
b-Ocimene (>90%) Production Method
Production Method 1
Production Method 2
- Cyclization of citronellal in a supercritical solvent in a flow reactor in the presence of Al2O3, Russian Journal of Physical Chemistry A, 2012, 86(12), 1917-1919
Production Method 3
1.2S:THF, 10 min, rt; 3 h, rt
2.1C:AlCl3, S:Me2CO, 4 h, 80°C, 0.5 MPa
- A sustainable route from the renewable myrcene to methyl ethers via direct hydroalkoxylation, Catalysis Science & Technology, 2012, 2(1), 88-92
Production Method 4
2.1R:O2, 2 h, 413K
- Catalytic reactions of linalool and linalyl acetate on wide-pore zeolites and mesoporous MCM-41, Vestnik Moskovskogo Universiteta, 2007, 48(4), 223-229
Production Method 5
1.2R:Al(i-Bu)3, 30 min, -10 - -5°C; 30 min, -10°C
1.31 h, -10 - 10°C; 8 h, 36-42°C
1.4R:HCl, S:H2O, 15-20°C
- Pyrylium salts with long alkyl substituents. 11. Pyridines with long alkyl substituents as ligands in oligomerization of isoprene, Revue Roumaine de Chimie, 2006, 51(7-8), 735-741
Production Method 6
- Pseudourea-mediated dehydration of tertiary and benzylic alcohols, New Journal of Chemistry, 1999, 23(2), 129-131
Production Method 7
- Clinoptilolite as a natural, active zeolite catalyst for the chemical transformations of geraniol, Reaction Kinetics, 2021, 133(2), 997-1011
Production Method 8
- Influence of Technological Parameters on the Isomerization of Geraniol Using Sepiolite, Catalysis Letters, 2020, 150(3), 901-911
Production Method 9
- Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins, RSC Advances, 2018, 8(27), 15111-15118
Production Method 10
- Amberlyst-15-Catalyzed Efficient Cyclization of γ- and δ-Unsaturated Alcohols: Green Synthesis of Oxygen Heterocycles, Synthetic Communications, 2010, 40(1), 74-80
Production Method 11
- Zeolite assisted dehydration of terpenic alcohols: convenient synthesis of 1,3-dienes and oxepane, Journal of the Indian Chemical Society, 1998, 75(10-12), 688-689
Production Method 12
- Flash vacuum thermolysis of terpenic compounds in the pinane series, Synthetic Communications, 1995, 25(9), 1313-18
Production Method 13
2.1
2.2R:Et3N
2.3R:t-BuOK
- α-Haloalkanesulfonyl bromides in organic synthesis. 5. Versatile reagents for the synthesis of conjugated polyenes, enones, and 1,3-oxathiole 1,1-dioxides, Journal of the American Chemical Society, 1986, 108(15), 4568-80
b-Ocimene (>90%) Raw materials
b-Ocimene (>90%) Preparation Products
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- Alloocimene (673-84-7)
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- 2-Octene, 2-methyl-6-methylene- (10054-09-8)
- Isocembrol (25269-17-4)
- b-Ocimene (>90%) (13877-91-3)
- Cyclohexene, 4-methyl-1-(1-methylethenyl)- (586-67-4)
- Cyclohexene,4-methyl-1-(1-methylethyl)- (500-00-5)
- α-terpinene (99-86-5)
- (E,Z)-2,6-dimethylocta-2,4,6-triene (7216-56-0)
- Limonene (138-86-3)
- a-Citral (141-27-5)
- 2,6-Octadienal,3,7-dimethyl-, (2Z)- (106-26-3)
- Isocembrol (80126-41-6)
b-Ocimene (>90%) Suppliers
b-Ocimene (>90%) Related Literature
-
Rikke Hammersh?j,Karina K. Sj?holm,Heidi Birch,Kristian K. Brandt,Philipp Mayer Environ. Sci.: Processes Impacts 2020 22 2172
-
Juliete Pedreira Nogueira,Airla Carla Pires de Siqueira,Rafael Donizete Dutra Sandes,Mércia de Sousa Galv?o,Maria Terezinha Santos Leite Neta,Narendra Narain Anal. Methods 2018 10 5851
-
Juliete Pedreira Nogueira,Airla Carla Pires de Siqueira,Rafael Donizete Dutra Sandes,Mércia de Sousa Galv?o,Maria Terezinha Santos Leite Neta,Narendra Narain Anal. Methods 2018 10 5851
-
Priyanka Singh,Raviraj M. Kalunke,Ashok P. Giri RSC Adv. 2015 5 106886
-
Weiying Zheng,Fengqin Li,Zhigang Yu,Guiling Zhang,Yanhui Chen,Xiaoxia Li,Hong Yan Anal. Methods 2016 8 3115
Additional information on b-Ocimene (>90%)
Properties and Applications of b-Ocimene (>90%) and CAS No 13877-91-3 in Modern Chemical and Pharmaceutical Research
b-Ocimene (>90%), identified by the chemical compound CAS No 13877-91-3, is a highly pure isomer of ocimene, a naturally occurring monoterpene hydrocarbon. This compound has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and industrial applications due to its unique structural and functional properties. The high purity (>90%) ensures minimal impurities, making it an ideal candidate for sensitive applications where chemical integrity is paramount.
The molecular structure of b-Ocimene (>90%) consists of a cyclic monoterpene with a double bond in the trans configuration, contributing to its distinct aroma and reactivity. This structural feature makes it a valuable intermediate in synthesizing various fragrances, flavors, and pharmaceutical compounds. Recent advancements in synthetic chemistry have leveraged this compound to develop novel methodologies for constructing complex organic molecules, particularly in the synthesis of bioactive natural products.
In pharmaceutical research, b-Ocimene (>90%) has been explored for its potential biological activities. Studies have indicated that ocimene derivatives exhibit anti-inflammatory, antimicrobial, and antioxidant properties. These findings have spurred interest in developing new therapeutic agents based on ocimene derivatives. For instance, researchers have investigated the incorporation of ocimene into drug delivery systems to enhance bioavailability and targeted action of active pharmaceutical ingredients (APIs). The high purity of CAS No 13877-91-3 ensures that these studies are conducted with minimal interference from impurities, leading to more reliable and reproducible results.
The industrial applications of b-Ocimene (>90%) are equally diverse. In the fragrance industry, its clean, slightly citrusy aroma makes it a preferred component in perfumes and personal care products. Its stability under various conditions enhances the longevity of scents in formulations. Additionally, ocimene has been utilized as a flavoring agent in food and beverage products, imparting a fresh, herbal note to beverages and confections.
Recent research has also highlighted the role of b-Ocimene (>90%) in sustainable chemistry. As the demand for eco-friendly solvents and additives grows, ocimene has emerged as a promising alternative to traditional petroleum-based chemicals. Its biodegradability and low toxicity make it an attractive option for green chemistry initiatives. For example, researchers have developed biodegradable coatings using ocimene derivatives that are effective in protecting agricultural products from spoilage while being environmentally benign.
The synthesis of b-Ocimene (>90%) has seen significant advancements in recent years. Traditional methods often involve complex multi-step processes with moderate yields. However, novel catalytic approaches have been developed to improve efficiency and selectivity. These methods often employ transition metal catalysts that facilitate the formation of specific double bonds or ring structures with high precision. Such innovations not only enhance the yield but also reduce waste generation, aligning with global sustainability goals.
In conclusion, b-Ocimene (>90%), identified by CAS No 13877-91-3, is a versatile compound with broad applications across multiple industries. Its unique properties make it invaluable in pharmaceutical research, fragrance formulation, flavor enhancement, and sustainable chemistry initiatives. As research continues to uncover new applications for this compound, its importance is expected to grow further. The high purity available ensures that researchers and manufacturers can rely on consistent quality for their respective applications.
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